molecular formula C28H20N2O B14653990 Phenyl(1,3,5-triphenyl-1H-pyrazol-4-yl)methanone CAS No. 53608-37-0

Phenyl(1,3,5-triphenyl-1H-pyrazol-4-yl)methanone

Cat. No.: B14653990
CAS No.: 53608-37-0
M. Wt: 400.5 g/mol
InChI Key: SJRXJVHGZWSWHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl(1,3,5-triphenyl-1H-pyrazol-4-yl)methanone is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a phenyl group attached to the pyrazole ring, which is further substituted with three phenyl groups at positions 1, 3, and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(1,3,5-triphenyl-1H-pyrazol-4-yl)methanone typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. One efficient method utilizes vitamin B1 as a catalyst, which promotes the reaction under mild conditions, yielding the desired pyrazole derivative in high yields (78-92%) . The reaction is characterized by its simplicity, metal-free catalysis, and the absence of acidic or basic conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions using readily available starting materials and catalysts. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Phenyl(1,3,5-triphenyl-1H-pyrazol-4-yl)methanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The phenyl groups attached to the pyrazole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can introduce different functional groups onto the phenyl rings.

Scientific Research Applications

Phenyl(1,3,5-triphenyl-1H-pyrazol-4-yl)methanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Phenyl(1,3,5-triphenyl-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl(1,3,5-triphenyl-1H-pyrazol-4-yl)methanone is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties

Properties

CAS No.

53608-37-0

Molecular Formula

C28H20N2O

Molecular Weight

400.5 g/mol

IUPAC Name

phenyl-(1,3,5-triphenylpyrazol-4-yl)methanone

InChI

InChI=1S/C28H20N2O/c31-28(23-17-9-3-10-18-23)25-26(21-13-5-1-6-14-21)29-30(24-19-11-4-12-20-24)27(25)22-15-7-2-8-16-22/h1-20H

InChI Key

SJRXJVHGZWSWHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.